Kijimicin sodium salt

Description

Overview of Polyether Ionophores in Natural Product Chemistry

Polyether ionophores are a significant class of naturally occurring compounds, with over 120 known members primarily produced by various species of Streptomyces and Actinomadura bacteria. nih.govcore.ac.uk These lipid-soluble molecules are characterized by their unique ability to form complexes with metal cations and transport them across biological membranes. nih.govnih.gov This ion-transporting capability, first described in 1967, is central to their wide range of biological activities. nih.govmdpi.com

Structurally, polyether ionophores are complex molecules, typically with molecular weights between 500 and 1,000 amu. nih.gov Their backbones consist of a series of cyclic ether rings, and they possess a terminal carboxylic acid group. This structure allows them to envelop a cation in a hydrophilic cavity formed by oxygen atoms, while the lipophilic exterior of the complex facilitates its movement across lipid bilayers. nih.gov Their biological effects are diverse, encompassing antibacterial, antifungal, antiparasitic, and antiviral properties. nih.govcore.ac.uk Notably, they are particularly effective against Gram-positive bacteria, as the porous peptidoglycan layer of these bacteria allows the ionophores to reach the cytoplasmic membrane. core.ac.uk

Historical Context and Discovery of Kijimicin (B1673642) Sodium Salt

The history of polyether antibiotics dates back to 1951 with the isolation of compounds like nigericin. mdpi.com However, it wasn't until 1967 that the first compound, monensin (B1676710), was structurally characterized as a polyether ionophore. mdpi.com

Kijimicin was later discovered and isolated from the culture broth of an Actinomadura sp. MI215-NF3, which was found in a soil sample from Tokyo, Japan. mdpi.comnih.gov The structure of kijimicin was determined through X-ray analysis of its rubidium salt. nih.govscispace.com Like other polyether ionophores, kijimicin exhibits a range of biological activities. nih.gov

Significance of Kijimicin Sodium Salt in Academic Research

Kijimicin has garnered considerable interest within the academic research community due to its potent and varied biological activities. A significant area of investigation has been its antiviral properties, particularly its ability to inhibit the replication of the human immunodeficiency virus (HIV) in both acutely and chronically infected cells. nih.govnih.govhodoodo.com Research has explored the mechanistic effects of kijimicin on HIV replication, highlighting its potential as a lead compound for antiviral drug development. mdpi.comabu.edu.ng

Beyond its antiviral effects, kijimicin has demonstrated notable antiparasitic activity. nih.gov Studies have shown its efficacy against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry, with research indicating it has higher anticoccidial activity than established agents like monensin and salinomycin. mdpi.comresearchgate.net Furthermore, research has revealed that kijimicin inhibits the growth of Toxoplasma gondii, another significant protozoan parasite. researchgate.netnii.ac.jp Investigations into its mechanism of action against T. gondii have shown that it can decrease the mitochondrial membrane potential and induce the generation of reactive oxygen species in the parasite. researchgate.net Kijimicin also exhibits activity against Gram-positive bacteria. nih.gov

The diverse biological profile of kijimicin continues to make it a subject of ongoing research, with studies exploring its potential applications and the underlying mechanisms of its activity.

Interactive Data Tables

Table 1: Properties of Kijimicin

| Property | Value |

| Chemical Formula | C37H64O11 |

| Molecular Weight | 684.90 g/mol |

| Source Organism | Actinomadura sp. MI215-NF3 |

| CAS Number (Free Base) | 129297-22-9 |

| CAS Number (Sodium Salt) | 129388-64-3 |

Data sourced from multiple references. nih.govhodoodo.com

Table 2: Investigated Biological Activities of Kijimicin

| Activity | Target Organism/Virus | Notable Research Findings |

| Antiviral | Human Immunodeficiency Virus (HIV) | Inhibits HIV replication in acutely and chronically infected cells. nih.govnih.govnih.gov |

| Antiparasitic | Eimeria tenella | Exhibits higher anticoccidial activity than monensin or salinomycin. mdpi.comresearchgate.net |

| Antiparasitic | Toxoplasma gondii | Inhibits parasite growth; decreases mitochondrial membrane potential. researchgate.netnii.ac.jp |

| Antibacterial | Gram-positive bacteria | Shows inhibitory activity. nih.gov |

This table summarizes key research findings and is not exhaustive.

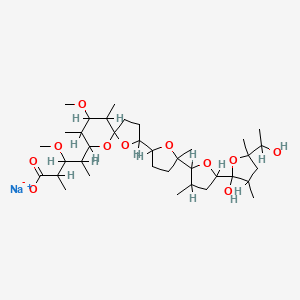

Structure

2D Structure

Properties

CAS No. |

129388-64-3 |

|---|---|

Molecular Formula |

C36H61NaO11 |

Molecular Weight |

692.9 g/mol |

IUPAC Name |

sodium;4-[2-[5-[5-[2-hydroxy-5-(1-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoate |

InChI |

InChI=1S/C36H62O11.Na/c1-18-16-27(36(40)19(2)17-34(9,47-36)24(7)37)43-31(18)33(8)14-12-25(44-33)26-13-15-35(45-26)23(6)30(42-11)21(4)29(46-35)20(3)28(41-10)22(5)32(38)39;/h18-31,37,40H,12-17H2,1-11H3,(H,38,39);/q;+1/p-1 |

InChI Key |

UDOHHZKVYJCKFR-UHFFFAOYSA-M |

Canonical SMILES |

CC1CC(OC1C2(CCC(O2)C3CCC4(O3)C(C(C(C(O4)C(C)C(C(C)C(=O)[O-])OC)C)OC)C)C)C5(C(CC(O5)(C)C(C)O)C)O.[Na+] |

Origin of Product |

United States |

Isolation and Structural Characterization of Kijimicin Sodium Salt

Methodologies for Isolation from Producer Organisms

Kijimicin (B1673642) is a secondary metabolite produced by the soil actinomycete, Actinomadura kijaniata. The isolation of Kijimicin from the fermentation broth of this organism is a multi-step process designed to separate the target compound from a complex mixture of other cellular components and metabolites.

The process begins with the large-scale fermentation of Actinomadura kijaniata. Following fermentation, the broth is subjected to solvent extraction to separate the antibiotic complex from the aqueous medium. nih.gov This crude extract contains Kijimicin as the major component, along with several minor related compounds. nih.gov

To isolate Kijimicin from this complex, chromatographic techniques are employed. Column chromatography is a primary method used for the initial separation of the components. nih.gov For further purification and to obtain a highly pure sample of Kijimicin, preparative high-pressure liquid chromatography (HPLC) is utilized. nih.gov These chromatographic methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of Kijimicin with a high degree of purity. The isolated Kijimicin can then be converted to its sodium salt by treatment with a suitable sodium-containing base.

Spectroscopic and Diffraction Techniques for Structural Elucidation

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the molecular formula of Kijimicin. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the structural components of the molecule, aiding in the confirmation of the proposed structure.

X-ray Crystallography: X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the creation of a detailed three-dimensional model of the molecule. wikipedia.org While a specific X-ray crystal structure for Kijimicin sodium salt has not been widely published, this technique would be the ultimate confirmation of its absolute stereochemistry and solid-state conformation.

A summary of the techniques used for structural elucidation is presented in the table below:

| Technique | Information Obtained |

|---|---|

| ¹H NMR Spectroscopy | Provides information about the proton environments and their connectivity within the molecule. |

| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. Fragmentation patterns provide structural clues. |

| X-ray Crystallography | Provides a precise three-dimensional model of the molecule in the solid state. |

Conformational Analysis and Ionophore Complexation Studies

Kijimicin is classified as a polyether ionophore, a class of compounds that can transport cations across lipid membranes. The biological activity of ionophores is intrinsically linked to their conformational flexibility and their ability to form complexes with specific cations.

Conformational Analysis: The three-dimensional shape, or conformation, of Kijimicin is not static. The molecule can adopt different conformations in solution, and this flexibility is crucial for its function. Conformational analysis of polyether ionophores is often studied using a combination of NMR spectroscopy and computational molecular modeling. For other ionophores, such as monensin (B1676710), NMR studies in a micellar environment, which mimics a cell membrane, have revealed the presence of "hinge regions" that allow the molecule to switch between open and closed conformations. nih.gov The open conformation is thought to be involved in capturing a cation, while the closed conformation encapsulates the ion for transport across the membrane. nih.gov Similar conformational dynamics are expected for Kijimicin.

Ionophore Complexation Studies: The primary function of an ionophore is to bind and transport cations. The formation of a Kijimicin-cation complex induces a significant conformational change in the ionophore. The polyether backbone of Kijimicin is believed to wrap around the cation, with the oxygen atoms of the ether and hydroxyl groups coordinating to the positively charged ion. This complexation shields the charge of the cation, allowing it to be transported through the nonpolar interior of a biological membrane. Studies on other ionophores, like lasalocid (B1674520) A, have shown that the transition from a cyclic to an extended conformation is favorable for cation complexation at a membrane-water interface. nih.gov The sodium salt of Kijimicin represents the ionophore in its complexed state with a sodium ion. The study of how Kijimicin interacts with different cations can provide insights into its selectivity and transport efficiency.

The general mechanism of ionophore action is summarized in the table below:

| Step | Description |

|---|---|

| 1. Cation Binding | The ionophore, in an open conformation at the membrane surface, binds to a specific cation. |

| 2. Conformational Change | Upon binding, the ionophore undergoes a conformational change to encapsulate the cation, forming a lipid-soluble complex. |

| 3. Transmembrane Transport | The ionophore-cation complex diffuses across the lipid bilayer. |

| 4. Cation Release | On the other side of the membrane, the ionophore releases the cation and reverts to its original conformation to repeat the cycle. |

Biosynthetic Pathways of Kijimicin Sodium Salt

Elucidation of Proposed Biosynthetic Intermediates

The biosynthesis of Kijimicin (B1673642) proceeds from simpler metabolic precursors that are assembled into key intermediates before the final structure is formed. The core structure, the aglycone kijanolide, is understood to be formed from the combined action of a PKS system and the incorporation of a distinct three-carbon unit. nih.govnih.gov

Kijanolide Precursors: The backbone of the aglycone is assembled by a Type-I PKS. The spirotetronate moiety, a critical feature of Kijimicin, is formed through the involvement of a glycerate-derived three-carbon unit. nih.govnih.gov While feeding experiments with related compounds have ruled out pyruvate (B1213749) and lactate (B86563) as direct precursors for this three-carbon unit, evidence points towards glycerol (B35011) as a likely intermediate from primary metabolism. nih.gov

Deoxysugar Intermediates: Kijimicin's carbohydrate components are derived from two separate deoxysugar pathways.

TDP-L-digitoxose: The complete biosynthetic pathway for this sugar has been elucidated. It proceeds through thymidine (B127349) diphosphate (B83284) (TDP) activated sugar intermediates, starting from TDP-glucose. nih.govnih.gov

D-kijanose: The formation of this unusual nitro sugar, chemically defined as 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose, involves a series of enzymatic modifications of a sugar nucleotide precursor. nih.govnih.gov The pathway includes steps for deoxygenation, C-methylation, N-methylation, carbamoylation, and the introduction of a nitro group. nih.gov

Identification and Characterization of Biosynthetic Enzymes

The assembly of Kijimicin is catalyzed by a suite of specialized enzymes encoded within a dedicated gene cluster. These include a large polyketide synthase, enzymes for spirotetronate formation, and various tailoring enzymes that synthesize and attach the sugar units.

Polyketide Synthase (PKS): The aglycone kijanolide is synthesized by a modular Type-I PKS. nih.govnih.gov This large enzymatic complex follows an assembly-line logic to construct the polyketide chain that forms the core of the molecule.

Spirotetronate-Forming Enzymes: A conserved set of five gene products, KijA-KijE, are implicated in the formation of the spirotetronate ring system. These enzymes are believed to work in concert to synthesize the glycerate-derived three-carbon unit, attach it to the polyketide chain, and catalyze the subsequent intramolecular cyclization. nih.gov Homologs of these enzymes are found in the biosynthetic clusters of other spirotetronate antibiotics like chlorothricin and tetronomycin. nih.gov

Deoxysugar Biosynthetic Enzymes: The gene cluster contains all the necessary enzymes for the synthesis of the two deoxysugars.

TDP-L-digitoxose Pathway: Four specific enzymes encoded in the cluster were biochemically analyzed and confirmed to carry out the complete transformation from TDP-glucose to TDP-L-digitoxose. nih.govnih.gov

D-kijanose Pathway: The genes responsible for the unique modifications leading to D-kijanose have been identified. This includes a predicted flavoenzyme responsible for the critical nitration step, a reaction that forms the distinctive nitro group on the sugar. nih.govnih.gov

The table below details some of the key enzymes and their proposed functions in the Kijimicin biosynthetic pathway. nih.gov

| Gene/Enzyme | Proposed Function |

| KijS1-S5 | Modular Type-I Polyketide Synthase (PKS); synthesizes the aglycone backbone. |

| KijA-KijE | A conserved set of enzymes involved in the formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit to form the spirotetronate core. |

| KijB | Homologous to β-ketoacyl-ACP-synthase III; likely involved in the condensation step during the formation of the spirotetronate precursor. |

| KijE | A bifunctional enzyme with an N-terminal acyltransferase domain and a C-terminal α/β hydrolase domain (containing a conserved S457, D544, H571 catalytic triad); proposed to be involved in acyl group transfer. |

| Flavoenzyme | Encoded within the D-kijanose sub-cluster; predicted to catalyze the formation of the nitro group on the sugar moiety. |

| Glycosyltransferases | Several enzymes predicted to catalyze the attachment of the L-digitoxose and D-kijanose sugar units to the kijanolide aglycone and to each other. |

Genetic Basis of Kijimicin Sodium Salt Biosynthesis

The genetic blueprint for Kijimicin production is located on a single, large segment of the Actinomadura kijaniata chromosome. Researchers identified, cloned, and sequenced a 107.6 kb region that contains the complete kijanimicin biosynthetic locus. nih.govnih.gov

This biosynthetic gene cluster (BGC) is organized into functional groups of genes (operons) that encode the enzymes for the synthesis of the polyketide aglycone, the two deoxysugars, and the subsequent tailoring and assembly steps. nih.gov The initial discovery of the cluster was guided by searching for a conserved gene for TDP-glucose 4,6-dehydratase, an enzyme commonly found in deoxysugar biosynthetic pathways. nih.gov

The analysis of the 107.6 kb sequence revealed the presence of:

PKS Genes: Genes (kijS1-S5) encoding the modular Type-I polyketide synthase. nih.gov

Spirotetronate Genes: An operon of five genes (kijA-E) responsible for the formation of the characteristic spirotetronate moiety. nih.gov

Deoxysugar Genes: Two distinct sets of genes for the biosynthesis of the sugar donors, TDP-L-digitoxose and the precursor for D-kijanose. nih.govnih.gov

Tailoring Enzyme Genes: Genes encoding glycosyltransferases, which attach the sugar units, and other modifying enzymes. nih.gov

Regulatory Genes: Genes likely involved in controlling the expression of the biosynthetic cluster.

The colocation of these genes within a single locus facilitates the coordinated regulation of the entire biosynthetic pathway. nih.gov

Strategies for Biosynthetic Pathway Engineering

The successful elucidation of the Kijimicin gene cluster provides a powerful toolkit for biosynthetic engineering. nih.gov Understanding the genetic and enzymatic basis of its production opens avenues for creating novel derivatives of Kijimicin through rational genetic modification. nih.govresearchgate.net

Combinatorial Biosynthesis: A primary goal of elucidating the pathway was to enable the development of combinatorial biosynthetic systems. nih.gov By manipulating the genes within the cluster, it is possible to generate new chemical entities. For example, specific domains within the PKS modules could be swapped or modified to alter the structure of the kijanolide aglycone.

Glycodiversification: The Kijimicin structure is heavily glycosylated, and these sugar moieties are crucial for its biological activity. The characterization of the glycosylation pathways lays a foundation for "glycodiversification." nih.gov This strategy involves altering the sugar decorations on the aglycone. Potential modifications include:

Inactivating one or more of the glycosyltransferase genes to produce intermediates with fewer sugar units.

Introducing novel glycosyltransferases from other organisms to attach different sugars.

Modifying the deoxysugar pathways to produce alternative sugar donors, which could then be attached to the aglycone.

These engineered pathways could lead to the production of a library of Kijimicin analogs, which could be screened for improved therapeutic properties, such as enhanced potency, better selectivity, or a different spectrum of activity. nih.gov

Chemical Synthesis and Analog Development of Kijimicin Sodium Salt

Total Synthesis Approaches to Kijimicin (B1673642) Sodium Salt

As of this writing, a completed total synthesis of Kijimicin has not been reported in peer-reviewed scientific literature. The sheer complexity of the molecule, with its numerous contiguous stereocenters and varied oxygenated heterocycles, places it at the frontier of current synthetic capabilities. However, the field of natural product synthesis offers a robust toolbox of strategies that would be instrumental in approaching a target like Kijimicin.

A hypothetical retrosynthetic analysis would likely involve disconnecting the molecule into several key fragments of manageable complexity. This convergent approach is standard for large natural products as it allows for the parallel synthesis of different parts of the molecule, which are then coupled in the later stages.

Key fragments for Kijimicin could include:

The poly-tetrahydrofuran core.

The dioxaspiro[4.5]decane moiety.

The aliphatic side chain bearing the carboxylic acid.

The synthesis of the polyether backbone would be the central challenge. Strategies for the iterative construction of such systems often rely on methods that form carbon-oxygen bonds with high stereocontrol. These can include:

Sharpless Asymmetric Epoxidation and Dihydroxylation: To set key stereocenters which can then be elaborated into cyclic ethers.

Ring-Closing Metathesis (RCM): To form larger heterocyclic rings.

Intramolecular Williamson Ether Synthesis: A classical approach to forming ether linkages.

The construction of the spiroketal unit is another significant hurdle. Modern methods for spiroketal synthesis often involve the acid-catalyzed cyclization of a dihydroxy ketone precursor, where the stereochemical outcome is thermodynamically controlled.

The following table outlines some potential key reactions and their applicability to a hypothetical Kijimicin synthesis:

| Synthetic Challenge | Potential Methodologies | Key Advantages |

| Poly-tetrahydrofuran Core | Iterative etherification, Cascade reactions | High efficiency, potential for stereocontrol |

| Contiguous Stereocenters | Substrate-controlled reactions, Chiral pool synthesis | Predictable stereochemical outcomes |

| Spiroketal Formation | Acid-catalyzed cyclization of dihydroxy ketones | Thermodynamic control can favor the desired isomer |

| Fragment Coupling | Suzuki, Stille, or Nozaki-Hiyama-Kishi cross-coupling | High functional group tolerance and reliability |

Semi-Synthetic Modifications and Derivatization Strategies

There is a notable absence of published research detailing the semi-synthetic modification or derivatization of Kijimicin. Semi-synthesis, which involves the chemical modification of a natural product isolated from a biological source, is a common strategy to produce analogs with improved properties.

In the context of complex polyether antibiotics, derivatization is often focused on the more accessible functional groups that are not buried within the core structure. For Kijimicin, the primary sites for such modifications would be the carboxylic acid and the hydroxyl groups.

Common derivatization strategies that could be applied to Kijimicin include:

Esterification or Amidation of the Carboxylic Acid: This is a straightforward modification that can significantly alter the polarity and pharmacokinetic profile of the molecule.

Acylation or Alkylation of Hydroxyl Groups: These modifications can probe the importance of specific hydroxyl groups for biological activity and can also serve as a method for installing reporter tags or other functionalities.

The process of derivatization aims to chemically alter a compound to enhance its suitability for a particular analytical method or to modify its biological activity. chemsrc.com While no specific examples for Kijimicin are available, the principles of semi-synthesis in other complex natural products, such as opioids and the anticancer agent curcumin, have led to the development of derivatives with enhanced potency and modified signaling profiles. scispace.comchemicalbook.com

Design and Synthesis of Kijimicin Sodium Salt Analogs

The rational design and synthesis of analogs of Kijimicin are areas that remain largely unexplored in the available scientific literature. Analog design for complex natural products is typically guided by a desire to simplify the structure while retaining or improving biological activity, or to probe the structure-activity relationships (SAR).

Potential strategies for designing Kijimicin analogs could include:

Truncation: Synthesizing simplified versions of the molecule that retain key structural motifs, such as the spiroketal or a portion of the polyether chain.

Scaffold Hopping: Replacing a part of the Kijimicin structure, for instance, one of the tetrahydrofuran (B95107) rings, with a different, more synthetically accessible heterocyclic system.

Modification of the Side Chain: Altering the length, rigidity, or functional groups of the carboxylic acid-bearing side chain to optimize interactions with a biological target.

The design and synthesis of novel analogs often involve computational modeling to predict binding affinities and to guide synthetic efforts. The synthesis of such designed analogs would follow the principles of total synthesis, albeit with potentially less complex targets. For example, the design and synthesis of analogs for other complex molecules like trimethylangelicin have been pursued to identify new agents with improved safety and bioavailability. chemsrc.com

Methodological Advancements in Polyether Synthesis

The synthesis of polyether natural products like Kijimicin is a significant driver for the development of new synthetic methodologies. Recent advancements in the field of polyether synthesis could greatly facilitate a future total synthesis of Kijimicin.

Some of these key advancements include:

Catalytic Asymmetric Methods: The development of new catalysts for the enantioselective synthesis of epoxides and diols provides access to chiral building blocks essential for constructing the polyether backbone.

Cascade Reactions: One-pot reactions that form multiple C-O bonds in a single operation can dramatically increase the efficiency of polyether synthesis. These reactions often mimic biosynthetic pathways.

New Etherification Methods: The development of milder and more efficient conditions for forming ether linkages is crucial for complex molecules with many sensitive functional groups. This includes advancements in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. medkoo.com

These methodological advancements are continually reducing the synthetic barriers to accessing complex polyether natural products. While a total synthesis of Kijimicin remains an open challenge, the ongoing innovation in synthetic organic chemistry brings this goal ever closer to reality.

Molecular and Cellular Mechanisms of Action of Kijimicin Sodium Salt

Ion Transport Mechanisms and Membrane Interactions

Kijimicin (B1673642), like other polyether ionophores, functions as a mobile carrier that binds to cations and transports them across lipid bilayers, moving down their electrochemical gradients. This action disrupts the carefully maintained ionic balance essential for cellular function. researchgate.net Morphological analyses of T. gondii tachyzoites treated with Kijimicin have revealed significant cellular swelling and the formation of multiple intracellular vacuole-like structures, indicative of osmotic imbalance caused by the uncontrolled movement of ions and water across the cell membrane. nih.gov

The ionophoretic activity of Kijimicin is central to its mechanism of action, leading to the dissipation of vital ionic gradients across cellular and organellar membranes. This disruption is a key initial step that precipitates further cellular damage. researchgate.net

Disruption of Cellular Homeostasis

The uncontrolled ion transport initiated by Kijimicin leads to a profound disruption of cellular homeostasis. This includes the collapse of ionic gradients, which are critical for numerous cellular processes, and subsequent impairment of mitochondrial function. researchgate.net

Ionic Gradients and Mitochondrial Function:

Research has demonstrated that Kijimicin treatment leads to a significant decrease in the mitochondrial membrane potential (ΔΨm) in T. gondii. researchgate.netnih.gov The mitochondrial membrane potential is crucial for ATP synthesis and other mitochondrial functions. Its dissipation indicates a severe compromise of mitochondrial integrity and energy production. researchgate.net

Reactive Oxygen Species (ROS) Generation:

A key consequence of Kijimicin-induced mitochondrial stress is the generation of reactive oxygen species (ROS). researchgate.netnih.gov The disruption of the electron transport chain, a result of the collapsed membrane potential, leads to the leakage of electrons and the subsequent formation of superoxide (B77818) radicals and other ROS. This increase in oxidative stress contributes significantly to cellular damage and eventual cell death. researchgate.net

| Parameter | Observed Effect | Reference |

|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Decreased | researchgate.netnih.gov |

| Reactive Oxygen Species (ROS) | Increased Generation | researchgate.netnih.gov |

| Cellular Morphology | Cellular swelling, formation of intracellular vacuoles | nih.gov |

Modulation of Intracellular Signaling Pathways

While direct studies on Kijimicin's modulation of specific intracellular signaling pathways are not extensively detailed in the provided search results, the observed effects on ionic gradients, mitochondrial function, and ROS production strongly imply the involvement of various signaling cascades.

Changes in intracellular ion concentrations, particularly calcium, are known to be potent triggers for numerous signaling pathways that can lead to apoptosis or other forms of programmed cell death. Similarly, the generation of ROS can activate stress-response pathways, such as those involving mitogen-activated protein kinases (MAPKs), which can ultimately determine the cell's fate. The disruption of mitochondrial function itself is a central event in the intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.

Interaction with Specific Biological Macromolecules

As an ionophore, the primary interaction of Kijimicin is with cations and the lipid components of cellular membranes. Its ability to form a lipid-soluble complex with cations allows it to shuttle these ions across otherwise impermeable membranes. The specificity of Kijimicin for certain cations over others would be a key determinant of its biological activity, though this is not detailed in the available search results.

Biological Activities of Kijimicin Sodium Salt in Research Models

In Vitro Antimicrobial Spectrum and Potency (e.g., Gram-positive Bacteria, Parasites)

Kijimicin (B1673642) is part of the polyether ionophore class of antibiotics, which are known for their activity primarily against Gram-positive bacteria. agscientific.comnih.govasm.orgpickeringlabs.com The mechanism of action involves the disruption of ion gradients across the cell membrane, a process to which Gram-positive organisms are particularly susceptible due to the absence of a protective outer membrane. agscientific.com This class of antibiotics is generally not effective against Gram-negative bacteria, as their outer membrane is thought to be impermeable to these hydrophobic compounds. agscientific.comasm.orgscispace.com

The antimicrobial activity of polyether ionophores like kijimicin extends to a range of Gram-positive bacteria, including both aerobic and anaerobic species. agscientific.com While specific minimum inhibitory concentration (MIC) data for kijimicin against a wide array of bacteria are not extensively detailed in publicly available literature, the general potency of this class of compounds against susceptible organisms is well-established in veterinary medicine. pickeringlabs.com Their efficacy also includes activity against parasites, which is a significant area of its biological action.

| Organism Type | General Susceptibility | Reason |

|---|---|---|

| Gram-positive Bacteria | Susceptible | Lacks a protective outer membrane, allowing ionophore-mediated disruption of ion gradients. agscientific.com |

| Gram-negative Bacteria | Generally Resistant | Outer membrane is typically impermeable to large hydrophobic molecules like polyether ionophores. agscientific.comasm.org |

| Parasites (Protozoa) | Susceptible | Disruption of transmembrane ion concentration gradients is detrimental to the parasite's survival. |

Anti-Parasitic Activity in Preclinical Models (e.g., Toxoplasma gondii, Eimeria tenella)

Kijimicin has demonstrated significant anti-parasitic activity in preclinical research, notably against the protozoan parasites Toxoplasma gondii and Eimeria tenella. Its efficacy as an anticoccidiostatic agent is a key area of its application in veterinary medicine.

Research on Toxoplasma gondii has shown that kijimicin treatment leads to a disruption of ionic gradients within the parasite. This disruption results in a decreased mitochondrial membrane potential and the generation of reactive oxygen species (ROS), ultimately leading to mitochondrial dysfunction and parasite death.

| Parasite | Observed Effect | Mechanism of Action |

|---|---|---|

| Toxoplasma gondii | Inhibition of growth and parasite death. | Disruption of ionic gradients, decreased mitochondrial membrane potential, and generation of reactive oxygen species (ROS). |

| Eimeria tenella | Inhibition of the parasite. | Acts as an anticoccidiostatic agent. |

Antiviral Activity in Cell Culture Systems (e.g., HIV Replication)

In addition to its antibacterial and anti-parasitic effects, kijimicin has been shown to possess antiviral properties. Specifically, it has been found to inhibit the replication of the human immunodeficiency virus (HIV) in cell culture systems. nih.gov

Studies using human T-lymphoblastoid H9 cells and monocytic U937 cells have demonstrated that kijimicin exhibits a concentration-dependent inhibition of HIV replication. nih.gov A notable finding is that this inhibition occurs at concentrations that show minimal cytotoxicity to the host cells. nih.gov The mechanism behind this antiviral activity appears to involve a reduction in the infectivity of the progeny viral particles. It is suggested that kijimicin treatment may lead to incompletely glycosylated forms of the viral envelope protein gp120, which is crucial for viral entry into host cells. nih.gov

Structure-Activity Relationships (SAR) Governing Biological Effects

The biological activity of polyether ionophores like kijimicin is intrinsically linked to their unique molecular structure. nih.govscispace.comsemanticscholar.org These molecules are characterized by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings and a free carboxyl function. agscientific.com This structure allows them to form a pseudocyclic conformation that can bind and transport metal cations across lipid membranes, disrupting the ion balance of the target cell. nih.gov

Mechanisms of Resistance in Microbial Systems

The development of resistance to polyether ionophores is a concern, as with any antimicrobial agent. While these compounds are not used in human medicine, their extensive use in animals raises questions about potential resistance mechanisms. frontiersin.org Unlike many other antibiotics, resistance to ionophores does not appear to be easily acquired or transferred through common genetic mechanisms and may be more of a physiological adaptation. canadiancattlemen.ca

Several potential mechanisms of resistance in microbial systems have been proposed:

Active Efflux: Bacteria may develop or upregulate efflux pumps that actively transport the ionophore out of the cell, preventing it from reaching a concentration high enough to disrupt membrane function. frontiersin.org

Alteration of Cell Membrane: Changes in the composition or structure of the bacterial cell membrane could reduce the permeability to the ionophore, hindering its entry into the cell. frontiersin.orgcanadiancattlemen.ca

Counteracting Ion Pumping: Microbes might enhance the activity of their own ion pumps to counteract the influx of cations mediated by the ionophore, thereby maintaining their internal ionic balance. frontiersin.org

Studies have suggested that resistance to one ionophore does not necessarily confer resistance to others, and cross-resistance to different classes of antibiotics is not a major concern, with some exceptions like bacitracin noted in one study. canadiancattlemen.caoup.com The resistance that does develop may also be transient, disappearing when the ionophore is removed. canadiancattlemen.ca

Analytical Methodologies for Kijimicin Sodium Salt Research

Chromatographic and Spectrometric Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the analysis of polyether ionophore antibiotics like Kijimicin (B1673642). Due to the lack of a strong chromophore in their structure, direct UV detection can be challenging, often necessitating post-column derivatization for enhanced sensitivity. chromatographyonline.com However, the coupling of liquid chromatography with mass spectrometry provides a highly sensitive and specific alternative.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common approach for the separation of polyether ionophores. A C18 column is frequently employed as the stationary phase. The mobile phase composition is critical for achieving good separation and typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution, often with additives to improve peak shape and ionization efficiency. For instance, a mobile phase of methanol, water, and acetic acid in a ratio of 94:6:1 (v/v/v) has been used for the analysis of similar compounds. nih.gov

Post-column derivatization with reagents like vanillin (B372448) can be used to form colored products that are detectable by a UV-Vis detector, typically around 520 nm. nih.govnih.gov This method, while robust, can be labor-intensive.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers superior sensitivity and specificity for the quantification of polyether ionophores, eliminating the need for derivatization. Electrospray ionization (ESI) is a common ionization technique used for these molecules. Due to the nature of polyether ionophores, they readily form adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which are then detected by the mass spectrometer. nih.gov

The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion (e.g., the sodium adduct of Kijimicin) and its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise, which is particularly important when analyzing complex matrices.

Below is an interactive data table with representative LC-MS/MS parameters for the analysis of common polyether ionophore antibiotics, which can serve as a starting point for developing a method for Kijimicin sodium salt.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Monensin (B1676710) | 693.4 | 461.3 | 231.2 | 35 |

| Salinomycin | 773.5 | 431.3 | 531.4 | 40 |

| Narasin | 787.5 | 431.3 | 545.4 | 40 |

This data is representative of polyether ionophores and should be optimized for Kijimicin analysis.

Advanced Techniques for Metabolite Profiling

Understanding the metabolic fate of Kijimicin is essential for comprehending its mechanism of action and potential biotransformation products. Metabolite profiling in organisms that produce Kijimicin, such as Streptomyces species, or in systems where it is being evaluated, can be achieved using advanced analytical techniques. nih.govnih.gov

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is a powerful tool for metabolite identification. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which can be used to determine the elemental composition of potential metabolites.

The general workflow for metabolite profiling involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., fermentation broth or cell lysate). This may involve liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Separation of the complex mixture of metabolites using UHPLC, often with gradient elution to resolve a wide range of compounds.

Mass Spectrometric Analysis: Detection and fragmentation of the eluted compounds using HRMS. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies can be employed to collect fragmentation data for a large number of ions.

Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by comparing their mass spectra and retention times to those of the parent compound and known metabolic transformations (e.g., hydroxylation, methylation, glycosylation).

Molecular networking, a computational strategy that organizes MS/MS data based on spectral similarity, can be a valuable tool for identifying and annotating related metabolites in complex datasets, even those present at low concentrations. nih.gov

Method Validation in Research Matrices (e.g., Fermentation Broths, Cell Lysates)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be thoroughly validated. For research involving this compound in matrices like fermentation broths and cell lysates, method validation should adhere to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netcmcpharm.com

Sample Preparation:

Fermentation Broths: The complexity of fermentation broths, containing residual media components, proteins, and other metabolites, necessitates a robust sample preparation procedure. A common approach for polyether ionophores is extraction with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation and filtration to remove particulate matter. nih.gov For trace-level analysis, a solid-phase extraction (SPE) step may be incorporated for sample clean-up and concentration.

Cell Lysates: For intracellular quantification, cells are first harvested and then lysed to release their contents. Lysis can be achieved through various methods, including sonication, freeze-thaw cycles, or the use of specific lysis buffers. nih.govthermofisher.com Protein precipitation with a solvent like acetonitrile is often performed to remove proteins that can interfere with the analysis. The supernatant is then collected for LC-MS/MS analysis.

Validation Parameters:

The following parameters are typically evaluated during method validation:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The correlation coefficient (r²) should ideally be ≥ 0.99. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table presents typical validation parameters for the analysis of polyether ionophores in a complex matrix, which can be used as a reference for a this compound assay.

| Validation Parameter | Typical Acceptance Criteria | Representative Value (for Monensin) |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Accuracy (Recovery) | 80-120% | 95-105% |

| Precision (RSD) | ≤ 15% | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.0042 mg/kg nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.011 mg/kg nih.gov |

These values are illustrative and should be established specifically for the this compound analytical method.

Advanced Research Applications and Future Perspectives

Kijimicin (B1673642) Sodium Salt as a Chemical Probe for Biological Research

As an ionophore, Kijimicin facilitates the transport of ions across biological membranes, thereby disrupting ionic gradients. This intrinsic property makes Kijimicin sodium salt a valuable chemical probe for investigating cellular processes that are dependent on ion homeostasis. Its ability to perturb mitochondrial membrane potential and generate reactive oxygen species (ROS) can be harnessed to study mitochondrial function, oxidative stress, and the intricate signaling pathways involved in cell death and survival.

The targeted disruption of ionic balance by this compound allows researchers to dissect the roles of specific ions in various physiological and pathological states. For instance, its effects on intracellular pH and ion concentrations can be a powerful tool in cancer research to explore the tumor microenvironment and in neurobiology to understand ion-dependent signaling in neurons.

Table 1: Potential Applications of this compound as a Chemical Probe

| Research Area | Biological Process Investigated | Potential Insights |

|---|---|---|

| Cell Biology | Ion homeostasis, mitochondrial function, oxidative stress | Elucidation of mechanisms governing cell signaling, apoptosis, and autophagy. |

| Parasitology | Parasite survival and replication | Understanding the ion-dependent vulnerabilities of parasites like Toxoplasma gondii. |

| Virology | Viral entry and replication | Investigating the role of host cell ion gradients in the viral life cycle. |

| Cancer Biology | Tumor microenvironment, cell proliferation | Exploring the effects of altered intracellular pH and ion concentrations on cancer cell behavior. |

Development of Novel Research Tools Based on this compound Scaffold

The unique molecular architecture of Kijimicin presents a versatile scaffold for the synthesis of novel research tools. Through chemical modification, the Kijimicin backbone can be functionalized with fluorescent tags, biotin (B1667282) labels, or photoaffinity probes. These derivatives would enable researchers to visualize the subcellular localization of the molecule, identify its binding partners, and investigate its mechanism of action with greater precision.

The development of such tools could significantly advance our understanding of ion transport processes and the specific cellular components with which Kijimicin interacts. The creation of a library of Kijimicin-based probes could provide a suite of reagents for studying a wide array of biological questions.

Unexplored Biological Activities and Targets

While the antiparasitic activity of Kijimicin is the most well-documented, its full spectrum of biological effects remains largely unexplored. As an ionophore, it has the potential to modulate the activity of various ion channels, transporters, and enzymes that are sensitive to changes in ion concentrations. Preliminary research has suggested a potential for Kijimicin to inhibit the human immunodeficiency virus (HIV), indicating that its antiviral properties warrant further investigation.

Future research could focus on identifying novel cellular targets of this compound. High-throughput screening approaches, proteomics, and genetic interaction studies could reveal previously unknown pathways and proteins that are affected by this compound. Such discoveries could open up new avenues for its application in diverse areas of biomedical research.

Table 2: Potential Unexplored Biological Activities of this compound

| Potential Activity | Rationale | Possible Research Direction |

|---|---|---|

| Antiviral | Known inhibitory effect on HIV. | Screening against a broad range of viruses; mechanistic studies of viral inhibition. |

| Anticancer | Disruption of ion homeostasis is detrimental to cancer cells. | Investigating effects on cancer cell proliferation, metastasis, and drug resistance. |

| Immunomodulatory | Ion fluxes are critical for immune cell signaling. | Assessing the impact on cytokine production, T-cell activation, and inflammatory responses. |

| Neuroactivity | Neuronal function is highly dependent on ion gradients. | Exploring effects on neurotransmission, neuronal excitability, and neurodegenerative processes. |

Emerging Methodologies for this compound Research

Advances in analytical techniques and methodologies offer new opportunities to deepen our understanding of this compound. High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and help to characterize its interactions with biological molecules.

Cryo-electron microscopy (cryo-EM) could be employed to visualize the interaction of Kijimicin with membrane proteins at an atomic level. Furthermore, the application of chemical biology tools, such as activity-based protein profiling and chemoproteomics, can aid in the identification of its direct cellular targets. The integration of these cutting-edge techniques will be instrumental in fully elucidating the multifaceted biological profile of this compound.

Q & A

Q. Q1. What are the validated synthetic protocols for Kijimicin sodium salt, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis of this compound typically involves solvent-dependent crystallization under controlled pH and temperature. Key steps include:

- Precursor activation : Use anhydrous sodium carbonate to neutralize acidic groups in the parent compound .

- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% ammonium acetate buffer) to isolate ≥95% pure product. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of Kijimicin free acid to sodium hydroxide) to minimize byproducts .

Q. Q2. How can researchers design robust in vitro assays to evaluate this compound’s bioactivity against resistant bacterial strains?

Methodological Answer:

- Strain selection : Prioritize clinically relevant Gram-positive pathogens (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) with documented resistance mechanisms .

- Dose-response profiling : Use microbroth dilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., vancomycin) and solvent controls to isolate compound-specific effects .

- Mechanistic studies : Combine time-kill assays with proteomic analysis (LC-MS/MS) to identify target proteins affected by Kijimicin .

Advanced Research Questions

Q. Q3. What experimental strategies mitigate confounding variables in in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Animal model selection : Use immunocompetent murine models (e.g., BALB/c mice) with standardized body weights (±2g) to reduce metabolic variability .

- Dosing regimen : Administer via intravenous bolus (5 mg/kg) and oral gavage (20 mg/kg) to compare bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose for LC-MS analysis .

- Data normalization : Adjust for renal clearance differences using creatinine levels and apply non-compartmental modeling (WinNonlin®) to calculate AUC and half-life .

Q. Q4. How should researchers resolve contradictions in cytotoxicity data between 2D monolayer vs. 3D organoid models?

Methodological Answer:

- Model validation : Ensure organoids replicate in vivo tumor microenvironments (e.g., hypoxia gradients, stromal interactions) using immunofluorescence staining for HIF-1α .

- Dose calibration : Normalize drug concentrations by organoid volume (µL) rather than surface area. For 2D models, use IC₅₀ values derived from ATP-based viability assays; for 3D, employ live/dead staining with confocal imaging .

- Statistical reconciliation : Apply mixed-effects modeling to account for inter-organoid heterogeneity, reporting 95% confidence intervals for both systems .

Q. Q5. What computational frameworks integrate multi-omics data to predict Kijimicin’s mechanism of action?

Methodological Answer:

- Data integration : Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to align transcriptomic (RNA-seq) and proteomic datasets. Prioritize pathways with adjusted p-values <0.05 and fold changes >2 .

- Machine learning : Train random forest classifiers on bacterial growth inhibition data paired with compound structural features (e.g., molecular weight, logP) to predict resistance patterns .

- Validation : Cross-reference predictions with CRISPR-Cas9 knockout libraries to confirm target essentiality .

Methodological Best Practices

Q. Data Reporting Standards

Q. Contradictory Data Resolution Workflow

Replicate experiments with blinded analysts.

Audit raw data (e.g., instrument calibration logs).

Apply sensitivity analysis to identify outlier-prone steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.